Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c1-22-15(19)10-18(11-7-8-14(17)13(16)9-11)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLJLXPEAOQCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, metabolic pathway modulation, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃ClFNO₄S
- Molecular Weight : 357.78 g/mol
- CAS Number : 838876-58-7
The compound features a complex structure characterized by a chloro-fluoro-substituted phenyl group and a sulfonamide moiety, which may enhance its biological activity compared to simpler structures. The presence of halogen atoms (chlorine and fluorine) can influence the compound's reactivity and binding affinity to biological targets.
Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the context of:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered signaling pathways, making it a candidate for drug development targeting diseases such as cancer and inflammation.
- Binding Affinity : Interaction studies have focused on its binding affinity with various proteins and enzymes. The unique functional groups present in the molecule contribute to its potential as an effective inhibitor in biochemical pathways.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on current research findings:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways, potentially affecting cancer and inflammatory processes. |
| Anticancer Potential | Preliminary studies indicate potential efficacy against various cancer cell lines. |
| Antimicrobial Activity | Exhibits activity against certain bacteria, although specific data is limited. |
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that this compound may have anticancer properties. For example, studies on cell lines such as MCF-7 (breast cancer) have shown promising results regarding its inhibitory effects on cell proliferation.
- Enzyme Interaction Studies : A study investigating the compound's interaction with carbonic anhydrase II (hCA II) demonstrated significant inhibitory effects at varying concentrations. The IC50 values were compared with other known inhibitors, showing that this compound may serve as a potent inhibitor within this class.
- Metabolic Pathway Modulation : The compound's ability to modulate key metabolic pathways has been explored, suggesting that it may play a role in altering cellular responses to stress or disease conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS: 425626-62-6)
- Structural Differences :
- The phenyl ring attached to the glycinate nitrogen is substituted with 3-chloro-4-methoxy groups instead of 3-chloro-4-fluoro.
- The sulfonyl group is linked to a 4-methylphenyl ring rather than an unsubstituted phenyl.
- Impact on Properties: The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents compared to the electron-withdrawing fluoro group.
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate (CAS: 591727-43-4)
- Structural Differences :
- The aryl group is 2,5-dimethylphenyl , lacking halogen substituents.
- Impact on Properties :
Ethyl N-ethyl-N-((heptadecafluorooctyl)sulfonyl)glycinate (CAS: 1869-77-8)
- Structural Differences :
- A perfluorinated alkyl chain replaces the aromatic sulfonyl group.
- The glycinate nitrogen is ethyl-substituted instead of aryl-substituted.
- Impact on Properties :
Comparison with Functional Analogues
β-Lactam Derivatives (e.g., Compound 6a–6j in )
- Structural Differences :
- These compounds incorporate azetidin-2-one (β-lactam) rings , absent in the target compound.
- Functional Implications :
- β-Lactam rings are critical for antibiotic activity (e.g., penicillin derivatives), whereas the target compound’s glycinate-sulfonyl structure may serve as a synthetic intermediate or protease inhibitor.
- The absence of a β-lactam ring in the target compound limits its direct antimicrobial utility but expands its versatility in other synthetic pathways .
3-Chloro-N-phenyl-phthalimide ()
- Structural Differences :
- A phthalimide core replaces the glycinate-sulfonyl backbone.
- The chloro substituent in both compounds suggests shared utility in electrophilic aromatic substitution reactions .
Data Table: Key Structural and Molecular Comparisons
Research Findings and Implications
- Synthetic Utility : The target compound’s halogenated aryl and sulfonyl groups make it reactive in coupling reactions, contrasting with perfluorinated analogues’ inertness .
- Biological Activity : Chloro-fluoro substitution may enhance binding to enzymes with halogen-bonding motifs, whereas methoxy or methyl groups prioritize lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate, and how can reaction yields be improved?
- Methodological Answer : A plausible synthesis involves coupling 3-chloro-4-fluoroaniline with phenylsulfonyl chloride followed by glycine esterification. For analogous sulfonamide-glycine esters, refluxing with substituted ketones in ethanol under acidic conditions (e.g., HCl catalysis) has been effective . Yield optimization may require adjusting stoichiometry, reaction time, or solvent polarity. Purification via recrystallization (ethanol or acetonitrile) is recommended based on similar procedures . Monitoring by TLC or HPLC (using high-resolution columns like Chromolith®) ensures reaction completion .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of sulfonamide protons (δ 7.5–8.5 ppm for aromatic groups) and glycinate methyl ester (δ 3.6–3.8 ppm) .
- X-ray Crystallography : Analyze bond angles (e.g., C–N–S ≈ 119–128°) and torsional parameters (e.g., dihedral angles between aryl rings) to validate molecular geometry .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClFNOS: ~356.02) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C expected for sulfonamides) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectral data?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts and IR stretching frequencies. Compare with experimental data to identify conformational mismatches. For example, deviations in -NMR aromatic signals may indicate unexpected rotamers or hydrogen bonding . Software like Gaussian or ORCA can model electron density distributions for sulfonamide groups .
Q. What strategies are effective in elucidating the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : React the compound with nucleophiles (e.g., amines, thiols) in DMF or DMSO at 25–60°C. Monitor reaction progress via -NMR (fluorine as a reporter group) .
- Mechanistic Probes : Use isotopic labeling (e.g., ) in the glycinate ester to track oxygen participation in hydrolysis pathways .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the 3-chloro-4-fluorophenyl group (e.g., replace Cl with Br or F with CF) and compare activities in enzyme inhibition assays .
- Crystallographic Mapping : Co-crystallize derivatives with target proteins (e.g., kinases) to identify key binding interactions (e.g., sulfonamide–arginine hydrogen bonds) .
Q. What methodologies address contradictions in crystallographic data for sulfonamide-containing compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
